molecular formula C20H26O2 B602395 Spironolactone impurity H CAS No. 55706-91-7

Spironolactone impurity H

Cat. No.: B602395
CAS No.: 55706-91-7
M. Wt: 298.43
Attention: For research use only. Not for human or veterinary use.
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Description

Spironolactone impurity H: is a byproduct or degradation product of the pharmaceutical compound spironolactone. Spironolactone is a potassium-sparing diuretic commonly used to treat conditions such as heart failure, hypertension, and edema. Impurities like this compound are important to identify and study because they can affect the safety, efficacy, and stability of the pharmaceutical product.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of spironolactone impurity H typically involves the degradation of spironolactone under specific conditions. This can include exposure to heat, light, or acidic or basic environments. The exact synthetic route and reaction conditions can vary, but common methods include:

    Oxidation: Using oxidizing agents to induce the formation of impurity H from spironolactone.

    Hydrolysis: Breaking down spironolactone in the presence of water and catalysts.

    Photolysis: Exposing spironolactone to light to induce degradation.

Industrial Production Methods: In an industrial setting, the production of this compound is usually controlled and monitored to ensure that the levels of impurities remain within acceptable limits. This involves using high-performance liquid chromatography (HPLC) and other analytical techniques to detect and quantify impurities.

Chemical Reactions Analysis

Types of Reactions: Spironolactone impurity H can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form different oxidation products.

    Reduction: Reaction with reducing agents to revert to less oxidized forms.

    Substitution: Reaction where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, water.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce different hydroxylated or ketone derivatives of impurity H.

Scientific Research Applications

The stability of spironolactone formulations can be affected by impurities like impurity H. Research indicates that certain compounded formulations retain their active ingredients effectively over time, which is critical for patient safety and therapeutic efficacy.

  • A study demonstrated that compounded spironolactone formulations maintained over 97% stability after 160 days under controlled conditions .
  • Another investigation into various compounded formulations showed less than 5% degradation over four weeks at different temperatures, indicating robustness against environmental factors .

Toxicological Studies

Understanding the toxicological profile of spironolactone impurity H is vital for assessing its safety in clinical applications. Research has shown that certain impurities can contribute to adverse effects when present in high concentrations.

  • Toxicity assessments have indicated rare instances of liver toxicity associated with spironolactone use, necessitating careful monitoring of patients .
  • Impurity profiling helps in determining acceptable limits for these compounds to minimize risks during treatment.

Clinical Case Studies

Several clinical studies have highlighted the implications of this compound in patient outcomes:

  • Heart Failure Management : The Randomized Aldactone Evaluation Study (RALES) emphasized the importance of spironolactone’s purity in achieving favorable outcomes in patients with heart failure . Impurities could potentially alter drug efficacy or safety profiles.
  • Acne Treatment : In dermatological applications, the presence of impurities may affect treatment responses in patients using spironolactone for acne vulgaris . It is crucial to ensure formulations are free from harmful impurities to maximize therapeutic benefits.

Mechanism of Action

The mechanism of action of spironolactone impurity H is not well-documented, as it is primarily a degradation product rather than an active pharmaceutical ingredient. understanding its formation and behavior is crucial for ensuring the safety and efficacy of spironolactone-containing medications.

Comparison with Similar Compounds

    Spironolactone impurity A: Another degradation product of spironolactone.

    Canrenone: A major metabolite of spironolactone with similar pharmacological properties.

    7α-Thiomethyl spironolactone: A related compound with a similar structure.

Uniqueness: Spironolactone impurity H is unique in its specific formation pathway and chemical structure. Its presence and concentration can provide valuable information about the stability and degradation of spironolactone in various conditions.

By understanding this compound, researchers and pharmaceutical companies can ensure the quality and safety of spironolactone-containing medications, ultimately benefiting patients who rely on these treatments.

Biological Activity

Spironolactone, a potassium-sparing diuretic, is widely recognized for its therapeutic applications in conditions such as heart failure, hypertension, and certain hormonal disorders. However, the focus of this article is on Spironolactone Impurity H , a specific impurity that can arise during the synthesis and metabolism of spironolactone. Understanding the biological activity of this impurity is crucial for assessing its safety and efficacy in clinical settings.

Chemical Structure and Properties

Spironolactone has the chemical formula C24H32O4SC_{24}H_{32}O_4S and is classified as a steroidal compound. The structural characteristics of this compound are not extensively documented; however, impurities typically arise from degradation or incomplete synthesis processes, which can alter pharmacological properties.

The primary mechanism of action for spironolactone involves inhibition of aldosterone at mineralocorticoid receptors, leading to increased sodium excretion while conserving potassium. This mechanism is critical in managing conditions like heart failure and hypertension. Impurity H may exhibit similar or altered activity due to structural modifications that affect receptor binding affinity or metabolic pathways.

Case Studies and Research Findings

  • Metabolic Pathways :
    • Spironolactone is metabolized into several active metabolites, including canrenone, which retains significant biological activity. Studies indicate that metabolites can vary in potency, potentially impacting the overall therapeutic effect when impurities are present .
  • Toxicological Assessments :
    • Research has highlighted concerns regarding genotoxicity and carcinogenicity linked to spironolactone and its metabolites. In vitro studies suggest that certain impurities could contribute to these risks, necessitating careful evaluation during drug formulation .
  • Clinical Outcomes :
    • A study examining spironolactone's effects in patients with heart failure found significant improvements in outcomes when compared to placebo, emphasizing the importance of ensuring purity in pharmaceutical preparations to avoid adverse effects from impurities like Impurity H .

Pharmacokinetic Profile

The pharmacokinetics of spironolactone, including absorption, distribution, metabolism, and excretion (ADME), are well-characterized; however, the presence of impurities can alter these parameters:

ParameterSpironolactoneThis compound
Bioavailability~73%Unknown
Plasma Protein Binding>90%Unknown
Half-life1-2 hoursUnknown
MetabolitesCanrenone (active)Potentially active

Safety and Regulatory Considerations

The presence of impurities such as this compound raises significant safety concerns. Regulatory agencies mandate rigorous testing for impurities due to their potential impact on drug efficacy and safety profiles. The FDA emphasizes the need for comprehensive toxicological assessments to evaluate any risks associated with impurities in pharmaceutical products .

Properties

IUPAC Name

(8R,9S,10R,13S,14R,17S)-10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17,2'-oxirane]-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O2/c1-18-8-5-14(21)11-13(18)3-4-15-16(18)6-9-19(2)17(15)7-10-20(19)12-22-20/h5,8,11,15-17H,3-4,6-7,9-10,12H2,1-2H3/t15-,16+,17-,18+,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTGTVDLVOUNEQ-XHYRXIGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC24CO4)CCC5=CC(=O)C=CC35C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@H]1CC[C@@]24CO4)CCC5=CC(=O)C=C[C@]35C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,4-Dihydroxy-5-methoxybenzoyl chloride
Spironolactone impurity H
3,4-Dihydroxy-5-methoxybenzoyl chloride
Spironolactone impurity H
3,4-Dihydroxy-5-methoxybenzoyl chloride
Spironolactone impurity H
3,4-Dihydroxy-5-methoxybenzoyl chloride
Spironolactone impurity H
3,4-Dihydroxy-5-methoxybenzoyl chloride
Spironolactone impurity H
3,4-Dihydroxy-5-methoxybenzoyl chloride
Spironolactone impurity H

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